molecular formula C15H18N4O5S2 B2609498 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1203344-76-6

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2609498
CAS No.: 1203344-76-6
M. Wt: 398.45
InChI Key: LOUKSSJBFFXFTD-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of functional groups, including a piperazine ring, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(methylsulfonyl)piperazine through the reaction of piperazine with methylsulfonyl chloride under basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of ethanol as a solvent.

    Coupling Reactions: The piperazine intermediate is then coupled with the thiazole intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Furan Ring Incorporation: The final step involves the incorporation of the furan ring through a nucleophilic substitution reaction, where the thiazole-piperazine intermediate reacts with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like low temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Receptor Binding: It binds to specific receptors on the cell surface, blocking the signaling pathways that lead to cell proliferation.

    Pathways Involved: The inhibition of the extracellular signal-regulated kinase (ERK) pathway and the fibroblast growth factor receptor (FGFR) pathway are particularly notable.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple signaling pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-26(22,23)19-6-4-18(5-7-19)13(20)9-11-10-25-15(16-11)17-14(21)12-3-2-8-24-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUKSSJBFFXFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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